4-Chloro Isomer Differentiation
The 3-chloro substitution pattern on the phenyl ring of (Butan-2-yl)[1-(3-chlorophenyl)propyl]amine differentiates it from the (Butan-2-yl)[1-(4-chlorophenyl)propyl]amine isomer. While quantitative biological data for this specific pair is not publicly available, class-level evidence demonstrates that the position of the chlorine atom on the phenyl ring significantly impacts receptor binding and functional activity [1]. In related substituted propylamine series, a shift from the 3- to the 4-position on the phenyl ring can alter potency at key neurological targets by up to 10-fold [1].
| Evidence Dimension | Regioisomeric structure (chlorine position) |
|---|---|
| Target Compound Data | 3-chloro substitution on the phenyl ring. |
| Comparator Or Baseline | 4-chloro substitution on the phenyl ring. |
| Quantified Difference | Not quantified for this specific pair; class-level data suggests potential for ≥10x difference in activity [1]. |
| Conditions | Inferred from activity data of substituted propylamine derivatives in patent literature [1]. |
Why This Matters
This isomerism can be the key to achieving desired biological activity and selectivity in a research program, making the procurement of the correct regioisomer essential.
- [1] Wyeth. (2007). Substituted propylamine derivatives and methods of their use. U.S. Patent Application Publication No. US 2007/0072879 A1. View Source
